molecular formula C9H6ClN3O B11788633 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one

Cat. No.: B11788633
M. Wt: 207.61 g/mol
InChI Key: RDDDAJPSCBUICJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one typically involves the reaction of 3-aminopyridine with a chloro-substituted pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with the addition of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: N-oxide derivatives of the original compound.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one in medicinal applications often involves its interaction with specific molecular targets such as kinase enzymes. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)pyrimidin-4(3H)-one: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

    6-Bromo-2-(pyridin-3-yl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and applications.

Uniqueness

6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to certain molecular targets in medicinal applications.

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

4-chloro-2-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6ClN3O/c10-7-4-8(14)13-9(12-7)6-2-1-3-11-5-6/h1-5H,(H,12,13,14)

InChI Key

RDDDAJPSCBUICJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=O)N2)Cl

Origin of Product

United States

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